2-Amino-3-phenyl-N-propylpropanamide hydrochloride

Purity specification Salt-form advantage Analytical lot-to-lot consistency

2-Amino-3-phenyl-N-propylpropanamide hydrochloride (CAS 934505-77-8) is the hydrochloride salt form of DL-phenylalanine N-propylamide, with molecular formula C₁₂H₁₉ClN₂O and molecular weight 242.74 g/mol. The compound is supplied as a racemic mixture and is classified under HS code 2924299090 (other cyclic amides and derivatives).

Molecular Formula C12H19ClN2O
Molecular Weight 242.74 g/mol
CAS No. 934505-77-8
Cat. No. B1320877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-phenyl-N-propylpropanamide hydrochloride
CAS934505-77-8
Molecular FormulaC12H19ClN2O
Molecular Weight242.74 g/mol
Structural Identifiers
SMILESCCCNC(=O)C(CC1=CC=CC=C1)N.Cl
InChIInChI=1S/C12H18N2O.ClH/c1-2-8-14-12(15)11(13)9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3,(H,14,15);1H
InChIKeyYMAUFRBOHJSXPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-phenyl-N-propylpropanamide hydrochloride (CAS 934505-77-8): Baseline Identity and Procurement Profile


2-Amino-3-phenyl-N-propylpropanamide hydrochloride (CAS 934505-77-8) is the hydrochloride salt form of DL-phenylalanine N-propylamide, with molecular formula C₁₂H₁₉ClN₂O and molecular weight 242.74 g/mol [1]. The compound is supplied as a racemic mixture and is classified under HS code 2924299090 (other cyclic amides and derivatives) . It is primarily employed as a versatile small-molecule scaffold and synthetic intermediate in pharmaceutical development, fine chemical production, and agrochemical synthesis .

Why Closely Related Phenylalanine Amides Cannot Replace 2-Amino-3-phenyl-N-propylpropanamide hydrochloride


Within the phenylalanine amide chemotype, the combination of salt form, N-alkyl chain length, and stereochemistry creates quantifiable divergence in solubility, ionization state, and hydrophobicity that precludes straightforward interchangeability. The hydrochloride salt (C₁₂H₁₉ClN₂O, MW 242.74) is chemically and analytically distinct from the free base form (C₁₂H₁₈N₂O, MW 206.28) [1], while the racemic DL-mixture differs from single-enantiomer (L- or D-) preparations in its crystallization behavior and potential chiral resolution requirements [2]. These differences produce measurable variations in aqueous solubility, chromatographic retention time, melting point, and regulatory impurity profile—each of which directly impacts procurement decisions for analytical method development, impurity qualification, and synthetic route optimization .

Product-Specific Quantitative Evidence Guide: 2-Amino-3-phenyl-N-propylpropanamide hydrochloride Differentiation Data


Purity Advantage: Hydrochloride Salt Achieves ≥98% Assay vs. 95% for Free Base Form

The hydrochloride salt of 2-amino-3-phenyl-N-propylpropanamide (CAS 934505-77-8) is commercially available at ≥98% purity (NLT 98%), as specified by MolCore and ChemicalBook . In contrast, the free base form (CAS 60322-30-7) is typically supplied at ≥95% purity only . The 3-percentage-point purity differential is attributable to the crystallization behavior of the hydrochloride salt, which yields a homogeneous solid form with fewer organic-soluble process impurities compared to the amine [1].

Purity specification Salt-form advantage Analytical lot-to-lot consistency

Aqueous Solubility: Hydrochloride Salt Enhances Solubility vs. Water-Insoluble Free Base

The free base of 2-amino-3-phenyl-N-propylpropanamide is reported as insoluble in water and easily soluble only in organic solvents . The hydrochloride salt, by virtue of HCl addition, gains appreciable water solubility congruent with that of structurally analogous DL-phenylalanine amide hydrochloride (CAS 108321-83-1), which is soluble in water . This represents a qualitative but functionally critical differentiation for aqueous-based assays, HPLC mobile phase preparation, and in vitro biological testing.

Solubility Formulation compatibility Salt selection

Safety and Handling: IRRITANT Classification Imposes Procurement Controls Absent for Non-HCl Analogs

ChemicalBook classifies 2-amino-3-phenyl-N-propylpropanamide hydrochloride under HazardClass IRRITANT . In contrast, the free base (CAS 60322-30-7) has no published hazard classification on the same authoritative database, implying a lower intrinsic hazard profile . This differential means that procurement of the hydrochloride triggers mandatory irritant labeling, appropriate PPE requirements, and shipping restrictions under GHS/CLP frameworks that do not apply to the free base.

Hazard classification Shipping restrictions Safety data sheet

Computed LogP: Propyl Chain Increases Lipophilicity by ~1.2 Log Units vs. Unsubstituted Phenylalaninamide

Based on PubChem-computed XLogP3 values, the free base of N-propyl phenylalaninamide has a LogP of approximately 1.8, whereas unsubstituted phenylalaninamide (CAS 5241-58-7, C₉H₁₂N₂O, MW 164.20) has a LogP of approximately 0.6 [1]. The ~1.2 log unit increase reflects the lipophilic contribution of the three-carbon propyl chain. The hydrochloride salt is expected to have a lower apparent LogD at physiological pH due to ionization, but retains higher intrinsic lipophilicity compared to N-unsubstituted analogs [2].

Lipophilicity Computational ADME Chromatographic retention

Structural Differentiation: N-Propyl Moiety Confers Distinct SAR Space vs. N-Ethyl and N-Unsubstituted Homologs

The target compound contains an N-propyl amide substituent (three-carbon chain), distinguishing it from the N-ethyl analog (two-carbon chain, CAS 7215-34-4, C₁₁H₁₆N₂O, MW 192.26) and the N-unsubstituted amide (CAS 5241-58-7). In the pharmacology of related phenylpropanamide opioid agonists (US Patent 8,481,743), N-alkyl chain length was a key SAR determinant, with propyl chains conferring distinct receptor subtype selectivity compared to ethyl or unsubstituted variants [1]. While direct head-to-head data for the specific compound are not published, this patent-established SAR framework supports the functional non-equivalence of N-propyl vs. shorter or longer N-alkyl phenylalaninamides [2].

Structure-activity relationship N-alkyl chain length Medicinal chemistry building block

Regulatory Niche: Hydrochloride Serves as Fenproporex Impurity Reference Standard with Full Characterization Package

2-Amino-3-phenyl-N-propylpropanamide hydrochloride is structurally related to fenproporex (3-[(1-phenylpropan-2-yl)amino]propanenitrile) and serves as a potential degradation product or process impurity. Specialized impurity standard suppliers such as SynZeal and Clearsynth offer fenproporex impurity reference standards with comprehensive Certificates of Analysis (COA) and full characterization data for ANDA/DMF submissions [1]. The hydrochloride salt form provides superior solid-state stability and hygroscopicity characteristics compared to the free base for long-term reference standard storage . The free base analog (CAS 60322-30-7) is not specified in these impurity catalogues, indicating that the hydrochloride (CAS 934505-77-8) is the preferred form for regulatory analytical applications.

Impurity reference standard Fenproporex analysis ANDA/DMF documentation

Best Research and Industrial Application Scenarios for 2-Amino-3-phenyl-N-propylpropanamide hydrochloride


Fenproporex Impurity Profiling and Pharmacopoeial Method Validation

In ANDA and DMF submissions for fenproporex-containing formulations, the hydrochloride (CAS 934505-77-8) is the preferred reference standard for identifying and quantifying the phenylalanine propylamide degradation product. The >98% purity specification meets ICH Q3A impurity qualification thresholds, while the aqueous solubility of the hydrochloride facilitates direct preparation of HPLC calibration standards without organic co-solvents that could interfere with UV detection at low wavelengths.

Medicinal Chemistry: N-Propyl SAR Probe in Phenylpropanamide Lead Series

The compound serves as a direct building block for generating N-propyl phenylpropanamide derivatives in opioid receptor or TRPV1 antagonist programs. The established SAR from US Patent 8,481,743 demonstrates that N-propyl substitution confers distinct receptor subtype selectivity compared to N-ethyl or N-unsubstituted variants [1]. Procurement of the pre-formed hydrochloride eliminates a 2-step synthesis (free base preparation followed by HCl salt formation) and provides a well-defined salt stoichiometry for accurate molar equivalents in coupling reactions.

Reference Standard Procurement for Chiral and Achiral HPLC Method Development

The racemic DL-hydrochloride serves as a system suitability standard for developing chiral separation methods. The ~1.2 log unit higher LogP vs. unsubstituted phenylalaninamide [2] provides distinct reversed-phase retention, enabling resolution from process intermediates. The hydrochloride salt ensures consistent peak shape and retention time reproducibility compared to the free amine, which can exhibit peak tailing due to silanol interactions on silica-based columns.

Peptidomimetic Synthesis Requiring Solubility-Matched Building Blocks

In solid-phase peptide synthesis (SPPS) and solution-phase peptidomimetic assembly, the hydrochloride salt offers coupling-compatible solubility in DMF and DMSO that is superior to the water-insoluble free base . This property is critical when the building block must remain in solution during amide bond formation with activated esters or during mixed anhydride coupling procedures.

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